[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate is a natural product found in Brassica oleracea, Brassica oleracea var. gemmifera, and other organisms with data available.
Glucoraphanin
CAS No.: 21414-41-5
Cat. No.: VC21330246
Molecular Formula: C12H23NO10S3
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21414-41-5 |
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Molecular Formula | C12H23NO10S3 |
Molecular Weight | 437.5 g/mol |
IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate |
Standard InChI | InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21) |
Standard InChI Key | GMMLNKINDDUDCF-UHFFFAOYSA-N |
Isomeric SMILES | CS(=O)CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES | CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Chemical Structure and Properties
Glucoraphanin, with the molecular formula C12H23NO10S3, has a molecular weight of 437.5 g/mol . Chemically, it is identified as 1-S-[(1E)-5-(Methylsulfinyl)-N-(sulfooxy)pentanimidoyl]-1-thio-β-D-glucopyranose or more commonly as 4-methylsulfinylbutyl glucosinolate . A notable structural characteristic is its chiral sulfinyl group, which possesses an R absolute configuration established when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Table 1: Physical and Chemical Properties of Glucoraphanin
Property | Value |
---|---|
Chemical Formula | C12H23NO10S3 |
Molecular Weight | 437.51 g/mol |
Physical State | White to light yellow solid |
Density | 1.78±0.1 g/cm³ (20°C, 760 Torr) |
Solubility | Slightly soluble in water and methanol |
pKa | -2.93±0.18 (Predicted) |
Recommended Storage | 2-8°C |
Source: Chemical properties data
Biosynthesis and Natural Sources
Glucoraphanin is biosynthesized in plants from dihomomethionine, which is methionine that has undergone chain elongation twice . While present in various cruciferous vegetables, its concentration varies significantly depending on plant species, cultivar, growing conditions, and the specific plant part.
Broccoli and broccoli sprouts are particularly rich sources of glucoraphanin. Plant breeding efforts have successfully developed broccoli cultivars with enhanced glucoraphanin content, with some varieties containing two to three times more glucoraphanin than standard broccoli . Romanesco broccoli is especially notable for its high glucoraphanin content, potentially containing up to ten times more than typical broccoli varieties. Other vegetables with higher-than-average glucoraphanin content include Frostara, Black Tuscany, and red cabbage .
Biological Conversion and Metabolism
The biological activity of glucoraphanin primarily stems from its conversion to sulforaphane, catalyzed by the enzyme myrosinase . In intact plant cells, myrosinase is physically separated from glucoraphanin. When plant tissue is damaged through cutting, chewing, or processing, myrosinase comes into contact with glucoraphanin and hydrolyzes it to form sulforaphane.
In human consumption, this conversion can occur through two main pathways:
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Plant-derived myrosinase: When consuming raw or lightly cooked cruciferous vegetables, plant myrosinase converts glucoraphanin to sulforaphane during food preparation and chewing.
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Gut microbiota-derived myrosinase: In both rodents and humans, gut microbiota possess myrosinase activity that can hydrolyze glucoraphanin into bioactive sulforaphane before intestinal absorption .
The efficiency of conversion from glucoraphanin to sulforaphane significantly impacts the compound's bioavailability and subsequent biological effects. Factors affecting this conversion include cooking methods (which can inactivate myrosinase), gut microbiota composition, and genetic factors influencing metabolic enzymes.
Clinical Research and Human Studies
While numerous preclinical studies have demonstrated the potential benefits of glucoraphanin, clinical research in humans is still developing. Available human studies have primarily focused on the effects of glucoraphanin on liver function and metabolic parameters.
Sulforaphane and other isothiocyanates formed from glucosinolates have been studied for their potential to affect the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens . Observational studies have been conducted to determine if consumption of cruciferous vegetables affects cancer risk in humans, but according to a 2017 review, there is insufficient clinical evidence to indicate that consuming glucoraphanin and other isothiocyanates in cruciferous vegetables provides definitive health benefits .
Future Research Directions
Despite the promising findings on glucoraphanin, several areas require further investigation:
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Further studies focusing on other antioxidant markers are needed to understand how glucoraphanin improves liver function .
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Elucidation of the precise molecular mechanisms underlying the health benefits of glucoraphanin beyond Nrf2 activation.
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Investigation of potential synergistic effects with other bioactive compounds.
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Larger, longer-term clinical trials to establish efficacy for specific health conditions.
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Development of standardized methods for measuring glucoraphanin content in foods and supplements.
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Exploration of factors affecting individual responsiveness to glucoraphanin supplementation.
Additionally, research into the development of broccoli varieties with enhanced glucoraphanin content continues, with potential agricultural and nutritional implications .
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